molecular formula C13H16O B14215735 3-Methyl-5-(2-methylphenyl)pent-2-enal CAS No. 832713-00-5

3-Methyl-5-(2-methylphenyl)pent-2-enal

Cat. No.: B14215735
CAS No.: 832713-00-5
M. Wt: 188.26 g/mol
InChI Key: XOUFRJSKYNJBET-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylphenyl)pent-2-enal is an α,β-unsaturated aldehyde characterized by a pent-2-enal backbone substituted with a methyl group at the C3 position and a 2-methylphenyl group at the C5 position (Figure 1). The conjugated enal system enhances electrophilicity at the α-carbon, making it reactive in nucleophilic additions and cyclization reactions.

Properties

CAS No.

832713-00-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-methyl-5-(2-methylphenyl)pent-2-enal

InChI

InChI=1S/C13H16O/c1-11(9-10-14)7-8-13-6-4-3-5-12(13)2/h3-6,9-10H,7-8H2,1-2H3

InChI Key

XOUFRJSKYNJBET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=CC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylphenyl)pent-2-enal can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between 2-methylbenzaldehyde and 3-methylbutanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylphenyl)pent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 3-Methyl-5-(2-methylphenyl)pentanoic acid

    Reduction: 3-Methyl-5-(2-methylphenyl)pent-2-enol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-Methyl-5-(2-methylphenyl)pent-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylphenyl)pent-2-enal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The phenyl ring and aliphatic chain may also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Functional Group Key Property
This compound C₁₄H₁₈O - ~216.3 Aldehyde High electrophilicity
(E)-Pent-2-enal C₅H₈O - 84.12 Aldehyde Volatile, bitter taste
5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol C₁₄H₂₆O 65113-99-7 210.36 Alcohol High metabolic stability
(E)-3-Methyl-5-phenylpent-2-enoic acid C₁₃H₁₄O₂ 72681-05-1 202.25 Carboxylic acid Moderate solubility in H₂O

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